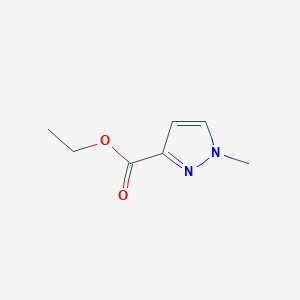
4,4-Bis(methylthio)but-3-en-2-one
Overview
Description
4,4-Bis(methylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS2 It is characterized by the presence of two methylthio groups attached to a butenone backbone
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It has been suggested that this compound could be a useful building block for the synthesis of 5- and 6-membered deuterated heterocycles and aromatics .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(methylthio)but-3-en-2-one typically involves the reaction of 4-methylthio-2-butanone with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and water in a 3:1 ratio, with the addition of ethyl 3-amino-1H-pyrazole-4-carboxylate and a catalytic amount of piperidine. The reaction mixture is heated at reflux for an extended period, usually around 20 hours, followed by cooling and the addition of water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(methylthio)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butenone derivatives.
Scientific Research Applications
4,4-Bis(methylthio)but-3-en-2-one has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 4-Methylthio-2-butanone
- 4,4-Bis(methylthio)but-3-en-2-one-1,1,1,3-d4
Comparison: this compound is unique due to its dual methylthio groups and the butenone backbone, which confer distinct reactivity and stability compared to similar compounds. For instance, 4-Methylthio-2-butanone lacks the second methylthio group, resulting in different chemical behavior and applications. The deuterated version, this compound-1,1,1,3-d4, is used in specialized research involving isotopic labeling .
Properties
IUPAC Name |
4,4-bis(methylsulfanyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADXNGCMYDRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449144 | |
| Record name | 3-Buten-2-one, 4,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17649-86-4 | |
| Record name | 3-Buten-2-one, 4,4-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(methylsulfanyl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4-bis(methylthio)but-3-en-2-one a useful building block for synthesizing heterocyclic compounds?
A1: this compound possesses two electrophilic centers, making it a valuable 1,3-dielectrophile. This characteristic allows it to react with various dinucleophiles, leading to the formation of a diverse range of heterocyclic compounds. For example, it reacts with cyanothioacetamide, cyanoacetamide, or 2-amino-1,3,3-tricyanoprop-1-ene to yield substituted pyridines. []
Q2: Can you elaborate on the types of heterocyclic compounds synthesized using this compound and their potential significance?
A2: Research demonstrates the synthesis of various heterocycles, including:
- Polysubstituted pyridines: These compounds serve as crucial intermediates in synthesizing more complex molecules with potential applications in medicinal chemistry. []
- Thieno[2,3-b]pyridines: This class of compounds exhibits a range of biological activities, making them attractive targets for drug discovery. []
- Pyrazolo[3,4-c]pyridines and Pyrazolo[3,4-d]thieno[2,3-b]pyridines: These fused heterocyclic systems hold promise for developing novel pharmaceuticals and agrochemicals due to their diverse biological activities. []
Q3: Are there any studies focusing on the isotopic labelling of this compound and its applications?
A3: Yes, researchers have successfully synthesized the deuterated analogue, this compound-1,1,1,3-d4. This deuterated building block allows for the preparation of deuterium-labeled heterocycles and aromatic compounds. Such labeled compounds are essential tools in various research fields, including drug metabolism studies and reaction mechanism elucidation. []
A4: Yes, research indicates that reacting 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one, a derivative of the parent compound, with suitable nucleophiles leads to the formation of 2-pyridones, pyrimidines, and pyrazoles. These heterocycles are prevalent scaffolds in numerous drugs and bioactive molecules, further highlighting the versatility of this chemical class as a building block. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)





![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)




